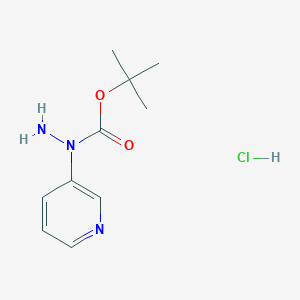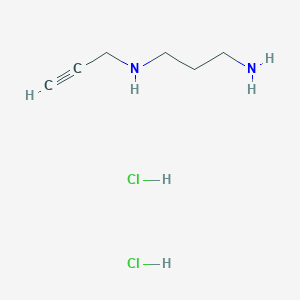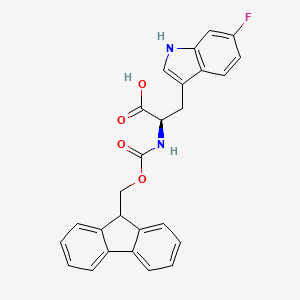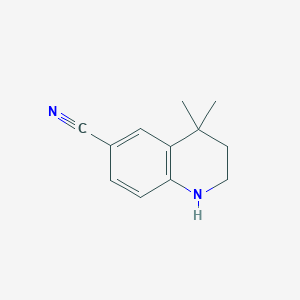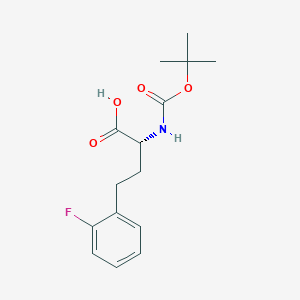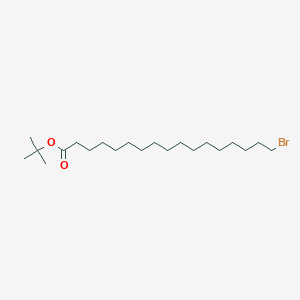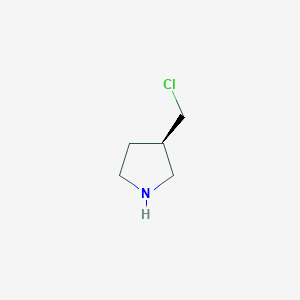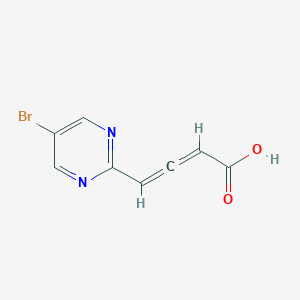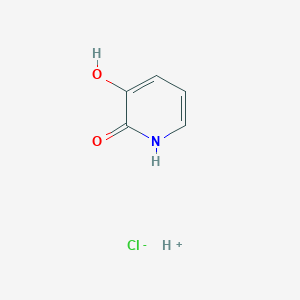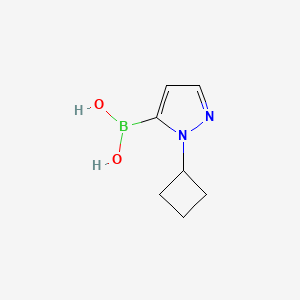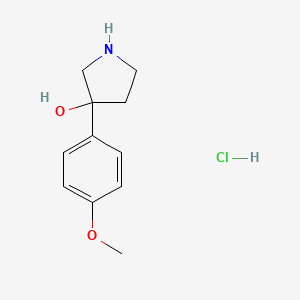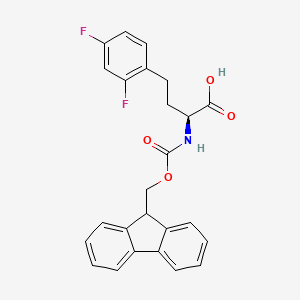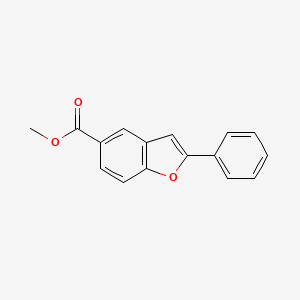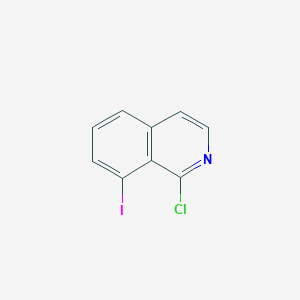
1-Chloro-8-iodo-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-iodo-isoquinoline is a heterocyclic organic compound with the molecular formula C9H5ClIN It is a derivative of isoquinoline, where the hydrogen atoms at positions 1 and 8 are substituted by chlorine and iodine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-8-iodo-isoquinoline can be synthesized through various methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, the compound can be prepared by reacting isoquinoline with chlorine and iodine under controlled conditions. The reaction typically requires a solvent such as nitrobenzene and may involve catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-8-iodo-isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield dehalogenated isoquinoline derivatives.
Coupling Reactions: The compound is also involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Dehalogenated isoquinolines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
1-Chloro-8-iodo-isoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-8-iodo-isoquinoline is primarily based on its ability to interact with biological molecules. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interfere with DNA synthesis by intercalating between DNA bases, leading to the disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
- 1-Chloro-isoquinoline
- 8-Iodo-isoquinoline
- 1-Bromo-8-iodo-isoquinoline
- 1-Chloro-8-bromo-isoquinoline
Comparison: 1-Chloro-8-iodo-isoquinoline is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. Compared to 1-Chloro-isoquinoline and 8-Iodo-isoquinoline, the dual halogenation enhances its potential for diverse chemical transformations. The presence of iodine, a heavier halogen, also influences its electronic properties and reactivity in coupling reactions .
Properties
IUPAC Name |
1-chloro-8-iodoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSWHOVSHOKUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8095603.png)
